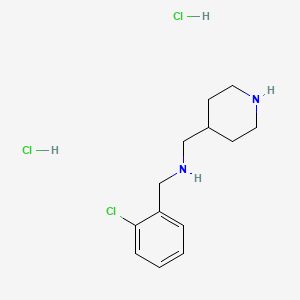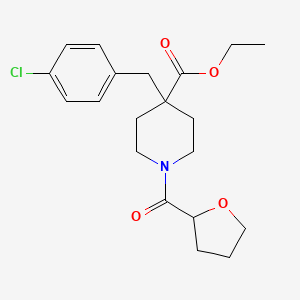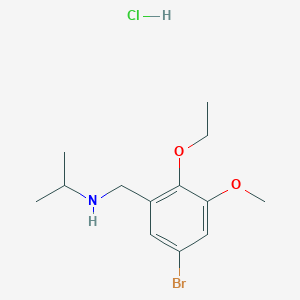
5-(2-chloro-6-fluorobenzyl)-4-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
5-(2-chloro-6-fluorobenzyl)-4-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C17H15ClFN3O2S and its molecular weight is 379.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.0557538 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
The synthesis and characterization of triazole derivatives, including those similar to 5-(2-chloro-6-fluorobenzyl)-4-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, are fundamental in understanding their chemical properties and potential applications. Research on triazole derivatives like ethyl 2-triazolyl-2-oxoacetate derivatives has demonstrated the relevance of π-hole tetrel bonding interactions, which are crucial for self-assembly and molecular interactions in solid states. Such interactions are analyzed using techniques like Hirshfeld surface analysis and DFT calculations, providing insights into the nucleophilic/electrophilic nature of functional groups and their influence on interaction energies (Ahmed et al., 2020).
Molecular Interactions and Stability
The study of intermolecular interactions in derivatives of 1,2,4-triazoles has revealed complex interaction patterns, including C–H⋯O, C–H⋯SC, and lp⋯π interactions. These findings, derived from experimental methods like single crystal and powder X-ray diffraction, alongside theoretical analyses such as PIXEL and ab initio quantum mechanical calculations, contribute to our understanding of molecular stability and reactivity. Such research is pivotal for designing molecules with desired properties for various scientific applications (Shukla et al., 2014).
Potential Biological Activities
Research into the biological activities of triazole derivatives, including antioxidant evaluations, has shown promising results. For instance, novel phenothiazine-linked substituted benzylideneamino-1,2,4-triazole derivatives have demonstrated potent antioxidant activity, which is critical in the development of new therapeutic agents. These findings highlight the potential of triazole derivatives in contributing to the advancement of pharmaceutical chemistry and the development of new drugs with improved efficacy and safety profiles (Maddila et al., 2015).
Enzyme Inhibition and Therapeutic Potential
The synthesis and investigation of triazole-based compounds for their inhibitory effects on enzymes such as lipase and α-glucosidase underscore their therapeutic potential. Research has identified compounds with significant inhibitory activities, which could lead to the development of new treatments for conditions such as diabetes and obesity. This line of research is crucial for expanding the therapeutic applications of triazole derivatives and for the discovery of novel drug candidates (Bekircan et al., 2015).
Propriétés
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-4-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O2S/c1-23-11-6-10(7-12(8-11)24-2)22-16(20-21-17(22)25)9-13-14(18)4-3-5-15(13)19/h3-8H,9H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNJDRUEAKGYDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=NNC2=S)CC3=C(C=CC=C3Cl)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4552007.png)

![3-[(furan-2-yl)methyl]-5,6-dimethyl-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B4552018.png)

![1-Methoxy-4-[2,2,2-trichloro-1-(4-methoxynaphthalen-1-yl)ethyl]naphthalene](/img/structure/B4552041.png)
![Ethyl [1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]carbamate](/img/structure/B4552044.png)
![3-(5-{[(2-methylphenoxy)acetyl]amino}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid](/img/structure/B4552047.png)
![N-[2-(4-methoxyphenoxy)-1-methylethyl]-4-methylbenzenesulfonamide](/img/structure/B4552048.png)
![N-(3-{[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propyl)-2-(2-thienyl)acetamide](/img/structure/B4552065.png)




![2-[(3-cyano-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4552105.png)
